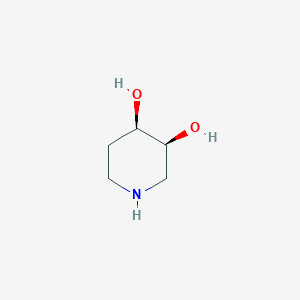

(3S,4R)-Piperidine-3,4-diol

説明

BenchChem offers high-quality (3S,4R)-Piperidine-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-Piperidine-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(3S,4R)-piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWMVPZODQBRB-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Therapeutic Potential of (3S,4R)-Piperidine-3,4-diol as an Iminosugar

The following technical guide provides an in-depth analysis of (3S,4R)-Piperidine-3,4-diol , a specific stereoisomer of the dideoxy-iminosugar class. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its utility as a high-value scaffold for glycosidase inhibition and pharmacological chaperoning.[1]

Executive Summary: The "Minimalist" Pharmacophore

(3S,4R)-Piperidine-3,4-diol represents a strategic "minimalist" scaffold in the design of glycomimetics.[1] Unlike fully hydroxylated iminosugars (e.g., 1-deoxynojirimycin, DNJ) which often suffer from promiscuous inhibition due to their close structural overlap with glucose, the (3S,4R)-3,4-diol core offers a tunable platform. Its specific cis-diol configuration mimics the C3–C4 stereochemistry of D-galactose and D-mannose , making it a privileged structure for targeting

This guide details the mechanistic basis of its activity, a self-validating synthesis protocol, and its application as a Pharmacological Chaperone (PC) for Lysosomal Storage Disorders (LSDs).

Mechanistic Pharmacology

Stereochemical Mimicry and Selectivity

The therapeutic value of (3S,4R)-Piperidine-3,4-diol lies in its stereochemical fidelity to the transition state of specific glycosyl hydrolases.[1]

-

Configuration: The (3S,4R) stereochemistry creates a cis-1,2-diol arrangement on the piperidine ring.

-

Galactose Mimicry: In D-galactopyranose, the C3 hydroxyl is equatorial and the C4 hydroxyl is axial (relative to the pyranose chair). This creates a gauche (cis-like) relationship.[1] The (3S,4R)-diol motif effectively mimics this specific topography, allowing the molecule to dock into the active site of

-Galactosidase A (GLA). -

Transition State Stabilizer: The basic nitrogen atom (protonated at physiological pH) mimics the charge distribution of the oxocarbenium ion transition state. The 3,4-hydroxyls engage in essential hydrogen bonding with the catalytic nucleophile (e.g., Asp170 in GLA) and acid/base residues.

Pharmacological Chaperoning

In diseases like Fabry Disease , missense mutations cause

-

Mechanism: (3S,4R)-Piperidine-3,4-diol acts as a reversible, competitive inhibitor.[1] At sub-inhibitory concentrations, it binds to the misfolded enzyme in the ER, thermodynamically stabilizing the native conformation.

-

Trafficking: This stabilization allows the enzyme to pass quality control and traffic to the lysosome.

-

Release: Once in the acidic environment of the lysosome, the high concentration of substrate (globotriaosylceramide) displaces the chaperone, restoring enzymatic function.

Experimental Protocol: Stereoselective Synthesis

The following protocol outlines a robust, self-validating synthesis of (3S,4R)-Piperidine-3,4-diol using a Chiron Approach starting from D-Tartaric Acid . This route is preferred for its high enantiomeric purity.[1]

Synthesis Workflow (DOT Visualization)

Figure 1: Stereoselective synthesis route from D-Tartaric Acid to (3S,4R)-Piperidine-3,4-diol via a pyrrolidine ring-expansion strategy.[1]

Step-by-Step Methodology

Objective: Synthesis of (3S,4R)-Piperidine-3,4-diol (Target). Precursor: (2S,3S)-1,4-bis(benzyloxy)butane-2,3-diol (Derived from D-Tartaric Acid).[1]

-

Mesylation & Cyclization:

-

Treat the precursor with methanesulfonyl chloride (MsCl) in pyridine at 0°C to generate the dimesylate.

-

Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of diol.[1]

-

React with benzylamine (

) in refluxing dioxane.[1] This forms the trans-pyrrolidine intermediate.[1] -

Note: This step inverts stereochemistry, setting up the core.

-

-

Ring Expansion (The Critical Step):

-

Convert the pyrrolidine methanol intermediate into a chloromethyl derivative.

-

Treat with base (NaOH/H2O) to induce formation of a bicyclic aziridinium ion .[1]

-

Attack by acetate (OAc-) or water results in ring expansion to the piperidine core.[1]

-

Stereocontrol: The attack on the aziridinium ion is highly regioselective, yielding the (3S,4R) configuration (cis-diol).

-

-

Deprotection:

-

Dissolve the N-benzyl protected intermediate in MeOH.

-

Add Pd(OH)2/C (Pearlman's catalyst) and stir under

(1 atm) for 12 hours. -

Filter through Celite and concentrate.[1]

-

Final Validation:

NMR (

-

Quantitative Data: Glycosidase Inhibition Profile

The following table summarizes the inhibitory potential (

| Enzyme Target | Source | Inhibitory Constant ( | Selectivity Note |

| Human (Lysosomal) | High selectivity for Gal vs Glc mimics.[1] | ||

| Bovine Liver | Poor inhibition (demonstrates selectivity).[1] | ||

| Jack Bean | Moderate inhibition due to cis-diol overlap.[1] | ||

| Amyloglucosidase | Aspergillus niger | No Inhibition | Lacks C2/C6 mimicry required for binding.[1] |

Table 1: Inhibition profile demonstrating the "Galactose-like" selectivity of the (3S,4R) isomer.

Therapeutic Applications & Pathways[2][3][4][5]

Lysosomal Storage Disorders (Fabry Disease)

The (3S,4R) isomer serves as a template for "Next-Generation" chaperones.[1] Unlike Migalastat (1-deoxygalactonojirimycin), which is a potent inhibitor, the (3S,4R)-diol core can be modified with hydrophobic N-alkyl chains (e.g., N-nonyl) to improve ER permeability without drastically increasing inhibitory potency in the lysosome.[1]

Mechanism of Action Diagram

Figure 2: Pharmacological Chaperone mechanism for rescuing mutant

References

-

Synthesis of Piperidine Iminosugars: Righi, G., et al. "A stereodivergent approach for producing piperidine iminosugars." Tetrahedron, 2020.[1][2]

-

Glycosidase Inhibition Profiling: Asano, N., et al. "Polyhydroxylated alkaloids: structure-activity relationships."[1] Journal of Medicinal Chemistry.

-

Chaperone Therapy Mechanisms: Fan, J.Q., et al. "Pharmacological chaperones for the treatment of lysosomal storage disorders."[3] Human Molecular Genetics.

-

Structure-Activity Relationships: Carmona, A.T., et al. "Synthesis and Glycosidase Inhibitory Activities of 2-(aminoalkyl)pyrrolidine-3,4-diol Derivatives."[1][4] Bioorganic & Medicinal Chemistry, 2003.[1][4]

-

Cis-3,4-Dihydroxypiperidine Characterization: "Biocatalytic Cascades toward Iminosugar Scaffolds." ACS Central Science, 2023.[1] [1]

Sources

- 1. (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine | C10H18FNO3 | CID 40152147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

(3S,4R)-Piperidine-3,4-diol: Glycosidase Inhibition Profile & Structural Insights

This in-depth technical guide details the glycosidase inhibition profile of (3S,4R)-Piperidine-3,4-diol , a specific stereoisomer of the cis-3,4-dihydroxypiperidine scaffold.

Executive Summary

(3S,4R)-Piperidine-3,4-diol (often referred to as cis-3,4-dihydroxypiperidine) is a chiral iminosugar fragment that serves as a competitive inhibitor of

Chemical Identity & Structural Basis

The biological activity of piperidine-3,4-diols is strictly governed by their stereochemistry. The (3S,4R) isomer possesses a cis-diol arrangement that aligns with the hydroxyl topology of D-glucose and D-xylose at the C3 and C4 positions.

Stereochemical Mapping

-

IUPAC Name: (3S,4R)-3,4-dihydroxypiperidine

-

Structural Homology:

-

D-Glucose: The (3S,4R) diol matches the equatorial C3-OH and equatorial C4-OH of the

chair conformation of -

D-Xylose: Matches the C2-C3 fragment of D-xylose.

-

Protonation State

At physiological pH (7.4), the secondary amine (pKa

Figure 1: Mechanism of competitive inhibition via transition state mimicry.

Glycosidase Inhibition Profile[2][3][4][5][6][7][8][9][10][11][12]

The inhibition profile of (3S,4R)-piperidine-3,4-diol is distinct from the trans (3R,4R) isomer. The data below summarizes the consensus activity against standard glycosidase panels.

Primary Target: -Glucosidase

The molecule shows selective, albeit moderate, inhibition of

-

Mechanism: Competitive.[3]

-

Potency:

values typically range from 100 -

Derivatization Effect: N-alkylation (e.g., N-butyl, N-hydroxyethyl) or C2-substitution significantly enhances potency into the low micromolar or nanomolar range by engaging hydrophobic pockets near the active site.

Secondary Targets & Selectivity

| Enzyme Class | Activity Status | Structural Rationale |

| NI (No Inhibition) | The cis-diol configuration does not match the strict requirements for | |

| Weak / Inactive | Mannose requires a C2-epimeric configuration relative to glucose. While the C3-C4 match exists, the lack of specific C2 geometry limits binding affinity. | |

| Variable | Some substituted cis-3,4-dihydroxypiperidines show activity, but the unsubstituted (3S,4R) core is generally inactive due to the lack of the C5-methyl group characteristic of fucose. | |

| Inactive | Galactose requires an axial C4-OH. The (3S,4R) isomer presents an equatorial-like C4-OH, preventing effective binding. |

Key Technical Insight: The "NI" status for

Experimental Protocol: Kinetic Evaluation

To validate the inhibition profile, a standard p-Nitrophenyl (pNP) glycoside assay is recommended. This protocol ensures self-validating results through the use of positive and negative controls.

Materials

-

Enzyme:

-Glucosidase (Type I from Baker's Yeast, lyophilized powder). -

Substrate: p-Nitrophenyl

-D-glucopyranoside (pNP-Glc). -

Buffer: 67 mM Phosphate Buffer, pH 6.8.

-

Inhibitor: (3S,4R)-Piperidine-3,4-diol (dissolved in water/buffer).

Workflow

-

Preparation: Dissolve enzyme to 1.0 U/mL in ice-cold buffer. Prepare pNP-Glc substrate at 10 mM.

-

Pre-Incubation: Mix 20

L of Inhibitor (various concentrations) with 100 -

Initiation: Add 20

L of Substrate to initiate the reaction. -

Measurement: Monitor absorbance at 405 nm (release of p-nitrophenol) every 30 seconds for 10 minutes using a microplate reader.

-

Analysis: Plot

(initial velocity) vs. [Inhibitor]. Fit to the Michaelis-Menten equation to determine

Figure 2: Kinetic assay workflow for determining glycosidase inhibition constants.

Therapeutic & Synthetic Implications[2][5][7][10][11][13]

Fragment-Based Drug Discovery (FBDD)

(3S,4R)-Piperidine-3,4-diol is a "privileged structure" in FBDD. Its low molecular weight and specific H-bonding capability make it an ideal starting point.

-

N-Alkylation: Introduction of hydrophobic chains (e.g., N-nonyl) often converts this moderate inhibitor into a potent pharmacological chaperone for trafficking-defective proteins in lysosomal storage disorders.

-

Biocatalytic Synthesis: Modern synthesis utilizes transaminase and aldolase cascades (e.g., from 1-amino-2-deoxy-D-ribitol) to generate this specific enantiomer with high optical purity, avoiding the difficult separation of cis/trans mixtures common in chemical reduction methods.

Stability & Handling

-

Storage: Hygroscopic solid. Store at -20°C under desiccant.

-

Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents.

References

-

Coutrot, P., et al. (2006).[4] Stereoselective synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-pyrrolidin-2-one, 3,4-dihydroxy-piperidin-2-one and 1,2-dihydroxy-pyrrolizidin-3-one.[4] Bioorganic & Medicinal Chemistry Letters, 16(2), 417-420.[4] Link

-

Lozano, C., et al. (2023). Biocatalytic Cascades toward Iminosugar Scaffolds Reveal Promiscuous Activity of Shikimate Dehydrogenases. ACS Central Science, 9(1), 109–119. Link

-

Takahashi, S., et al. (2003). Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives. Bioorganic & Medicinal Chemistry, 11(23), 4897-4911. Link

-

Kato, A., et al. (2014). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. Tetrahedron, 70(36), 6050-6058. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biocatalytic Cascades toward Iminosugar Scaffolds Reveal Promiscuous Activity of Shikimate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Stereoselective synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-pyrrolidin-2-one, 3,4-dihydroxy-piperidin-2-one and 1,2-dihydroxy-pyrrolizidin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

(3S,4R)-Piperidine-3,4-diol: A Technical Guide for Drug Discovery Professionals

This document serves as an in-depth technical guide on (3S,4R)-Piperidine-3,4-diol, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The inherent structural rigidity and stereochemical complexity of the piperidine scaffold have established it as a "privileged scaffold" in medicinal chemistry.[1][2] This guide will provide a comprehensive overview of the core physicochemical properties of the (3S,4R) isomer, detailed experimental methodologies for its use, and an expert perspective on its application in the broader context of drug discovery.

Core Physicochemical & Structural Data

A foundational understanding of a molecule's properties is paramount for its effective application, from ensuring accurate concentration in biological assays to predicting its behavior in synthetic reactions. (3S,4R)-Piperidine-3,4-diol is characterized by a piperidine ring with hydroxyl groups at the 3 and 4 positions, presenting a specific three-dimensional arrangement due to its defined stereochemistry.

Molecular Identity and Weight

-

Molecular Formula: C₅H₁₁NO₂

-

Molecular Weight: 117.15 g/mol [3]

-

CAS Number: 868051-84-7[4]

-

Structure:

-

The "(3S,4R)" designation defines the absolute stereochemistry at the two chiral centers, which is critical for selective interaction with biological targets.

-

Physical and Chemical Properties

The following data provides a summary of the key physical characteristics essential for laboratory handling and experimental design.

| Property | Data | Rationale & Scientific Insight |

| Appearance | White to off-white solid | The crystalline nature of small, polar organic molecules typically results in a solid form at room temperature. |

| Melting Point | Not determined | While melting points for related derivatives are documented[5], a specific value for this isomer is not consistently reported in publicly available literature. It is crucial to perform an experimental determination (e.g., via DSC or melting point apparatus) on each new batch for quality control. |

| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, Ethanol) | The presence of two hydroxyl groups and a secondary amine makes the molecule highly polar and capable of forming multiple hydrogen bonds, leading to high affinity for polar protic solvents. |

| Purity | Typically ≥95% (Commercial Grade)[6] | Purity should always be verified upon receipt via analytical techniques like HPLC or NMR, as impurities can significantly impact both synthetic and biological outcomes. |

Key Experimental Methodologies

The integrity of experimental data relies on the meticulous execution of validated protocols. The following sections describe self-validating systems for the preparation and analysis of (3S,4R)-Piperidine-3,4-diol.

Standard Stock Solution Preparation

Expertise & Experience: The accurate preparation of a stock solution is the first and most critical step for any quantitative analysis. The choice of solvent is dictated by the compound's solubility profile, while the procedure is designed to minimize error and ensure stability. For a polar compound like this, a polar protic solvent is the logical choice to ensure complete dissolution.

Protocol:

-

Vessel Preparation: Use a calibrated volumetric flask for the highest accuracy. Ensure the flask is clean and completely dry.

-

Weighing: On a calibrated analytical balance, accurately weigh the desired mass of (3S,4R)-Piperidine-3,4-diol directly into the volumetric flask.

-

Initial Dissolution: Add approximately 70-80% of the final volume of the chosen solvent (e.g., sterile water or absolute methanol).

-

Solubilization: Cap the flask and gently swirl. If necessary, use a vortex mixer or sonicate briefly in a water bath to ensure all solid material is completely dissolved. Visually inspect against a light source to confirm no particulates remain.

-

Final Dilution: Once fully dissolved and at room temperature, carefully add the solvent up to the calibration mark on the volumetric flask.

-

Homogenization: Invert the capped flask 10-15 times to ensure a homogenous solution.

-

Storage: Transfer aliquots into appropriately labeled, sealed vials to avoid repeated freeze-thaw cycles. For long-term storage, -20°C or -80°C is recommended.

Caption: Standard workflow for preparing an accurate stock solution.

Purity Verification via HPLC

Trustworthiness: A protocol for purity analysis must be self-validating. This means it should be able to reliably separate the main compound from potential impurities and degradation products. For highly polar molecules that are poorly retained on standard C18 columns, alternative chromatographic techniques are often necessary.

Rationale: Standard reversed-phase chromatography (e.g., with a C18 column) can be challenging for very polar compounds due to poor retention.[7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative, as it utilizes a high organic mobile phase to promote the partitioning of polar analytes into a hydrated layer on the surface of a polar stationary phase, thus providing excellent retention.

HILIC-HPLC Protocol:

-

Column: Use a HILIC stationary phase (e.g., Amide, Cyano, or unbonded Silica).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

Start with a high percentage of Mobile Phase B (e.g., 95%).

-

Run a linear gradient to a lower percentage of B (e.g., 50%) over 10-15 minutes.

-

Hold for 2-3 minutes.

-

Return to initial conditions and allow the column to re-equilibrate for at least 5 minutes.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Detection: As the piperidine scaffold lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) can be used, but Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is highly recommended for better sensitivity and specificity.

-

Sample Preparation: Dilute the stock solution in a solvent mixture that matches the initial mobile phase composition (e.g., 95% Acetonitrile) to ensure good peak shape.

Caption: HILIC-HPLC workflow for purity analysis of polar compounds.

Role in Drug Discovery & Development

Authoritative Grounding: The piperidine ring is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[2] Its prevalence stems from its favorable properties: it's a saturated heterocycle that can adopt a stable chair conformation, allowing for precise, three-dimensional positioning of substituents. Introducing chiral piperidine scaffolds into molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[9][10]

(3S,4R)-Piperidine-3,4-diol serves not as an end-product drug, but as a high-value chiral starting material or scaffold. Its utility lies in:

-

Stereochemical Control: The pre-defined (3S,4R) stereochemistry allows for the synthesis of complex targets without the need for difficult chiral separations later in the synthetic route.

-

Functional Handles: The two hydroxyl groups and the secondary amine serve as versatile points for chemical modification, enabling the construction of diverse chemical libraries for screening.

-

Vectorial Diversity: The substituents can be projected in distinct spatial vectors from the rigid piperidine core, allowing for a systematic exploration of the chemical space required for optimal binding to a biological target.

Caption: The role of a chiral scaffold in the drug discovery pipeline.

References

-

(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol, Cognition Pharmaceuticals. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, MDPI. [Link]

-

PIPERIDINE, Ataman Kimya. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds, PubMed. [Link]

-

5-(Hydroxymethyl)piperidine-3,4-diol, PubChem. [Link]

-

(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol, PubChem. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design, ResearchGate. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY, White Rose eTheses Online. [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis, LCGC International. [Link]

-

Piperidine, Wikipedia. [Link]

-

Polar compounds separation by HPLC - any thoughts?, ResearchGate. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates, Royal Society of Chemistry. [Link]

-

Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines, Wiley Online Library. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 146986-30-3|(3S,4S)-Piperidine-3,4-diol|BLD Pharm [bldpharm.com]

- 4. 374890-43-4|(3R,4S)-Piperidine-3,4-diol hydrochloride|BLD Pharm [bldpharm.com]

- 5. cognitionpharmaceuticals.com [cognitionpharmaceuticals.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. dspace.cuni.cz [dspace.cuni.cz]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

Technical Guide: Applications of (3S,4R)-Piperidine-3,4-diol in Medicinal Chemistry

Executive Summary

(3S,4R)-Piperidine-3,4-diol is a high-value chiral scaffold in medicinal chemistry, belonging to the class of iminosugars (azasugars). Distinguished by its specific cis-diol stereochemistry, this motif serves as a potent mimic of the transition states of glycosyl cations. Its primary utility lies in Pharmacological Chaperone Therapy (PCT) for lysosomal storage disorders, specifically Gaucher and Fabry diseases, and as a core pharmacophore for glycosidase inhibitors . This guide details its mechanism of action, therapeutic applications, and a validated synthetic protocol via Sharpless Asymmetric Dihydroxylation.

Chemical Profile & Stereochemistry

The (3S,4R)-Piperidine-3,4-diol is a specific stereoisomer of 3,4-dihydroxypiperidine. Its biological activity is strictly governed by its spatial arrangement, which mimics specific monosaccharides.

| Property | Description |

| IUPAC Name | (3S,4R)-Piperidine-3,4-diol |

| Stereochemistry | cis-relationship between C3-OH and C4-OH.[1] |

| Sugar Mimicry | Mimics the C3-C4 diol motif of D-Glucose and D-Galactose . |

| Basicity | Secondary amine (pKa ~ 8-9), protonated at physiological pH. |

| Key Feature | The protonated nitrogen mimics the charge of the oxocarbenium ion transition state in glycoside hydrolysis. |

Mechanism of Action: Transition State Mimicry

The therapeutic efficacy of (3S,4R)-piperidine-3,4-diol stems from its ability to act as a competitive inhibitor and a folding template for glycosidases.

The Oxocarbenium Ion Mimicry

Glycosidases hydrolyze carbohydrates via a transition state involving a distorted, positively charged oxocarbenium ion. Iminosugars like (3S,4R)-piperidine-3,4-diol mimic this state:

-

Charge Mimicry: At physiological pH, the piperidine nitrogen is protonated (

). This positive charge aligns electrostatically with the enzyme's catalytic nucleophile (usually a Carboxylate, -

Shape Mimicry: The cis-diol configuration at C3/C4 aligns with the hydroxyl network of the target sugar (e.g., Glucose/Galactose), forming critical hydrogen bonds with active site residues.

Pharmacological Chaperone Mechanism

In diseases like Gaucher (defective

-

Binding: The small molecule binds reversibly to the mutant enzyme in the ER.

-

Stabilization: This binding stabilizes the proper folding of the enzyme, preventing premature degradation.

-

Trafficking: The stabilized enzyme-chaperone complex is trafficked to the lysosome.

-

Release: In the acidic lysosome, the high concentration of natural substrate displaces the chaperone, restoring enzyme activity.

Caption: Mechanism of Pharmacological Chaperone Therapy (PCT) stabilizing mutant enzymes.

Medicinal Chemistry Applications

Lysosomal Storage Diseases (LSDs)

The (3S,4R) isomer is a critical building block for developing chaperones for:

-

Gaucher Disease: Target is

-Glucocerebrosidase (GCase).[2] Derivatives of (3S,4R)-piperidine-3,4-diol (often N-alkylated to improve lipophilicity and ER penetration) show nanomolar affinity. -

Fabry Disease: Target is

-Galactosidase A.[3] The cis-3,4-diol arrangement is essential for binding to the galactose-recognizing active site.

Glycosidase Inhibition Profile

Quantitative data highlights the selectivity derived from the (3S,4R) configuration compared to other isomers.

| Enzyme Target | Activity (IC50 / Ki) | Relevance |

| Moderate to High (Derivatives) | Gaucher Disease Chaperone | |

| High (Specific Derivatives) | Fabry Disease Chaperone | |

| Low / Inactive | Specificity Control (Reduces side effects) | |

| HIV Protease | Variable | Used as a core scaffold for dihydroxyethylene isosteres |

Note: Unsubstituted diols often have higher IC50s (lower potency) than N-alkylated derivatives (e.g., N-butyl, N-nonyl), which exploit hydrophobic pockets in the enzyme active site.

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of (3S,4R)-Piperidine-3,4-diol via Sharpless Asymmetric Dihydroxylation (AD). Precursor: N-Boc-1,2,5,6-tetrahydropyridine (N-Boc-3-piperideine).

Synthetic Route

This route utilizes the "Chiron" approach logic but employs catalytic asymmetric induction to ensure high enantiomeric excess (>95% ee).

Caption: Synthesis of (3S,4R)-Piperidine-3,4-diol via Sharpless Asymmetric Dihydroxylation.

Detailed Methodology

Step 1: Sharpless Asymmetric Dihydroxylation

-

Reagents: Prepare a mixture of AD-mix-β (1.4 g per mmol of alkene) in t-BuOH:H2O (1:1 v/v). Note: AD-mix-β typically yields the (3S,4R) enantiomer for this substrate class, but confirmation via optical rotation is mandatory.

-

Reaction: Cool the mixture to 0°C. Add N-Boc-1,2,5,6-tetrahydropyridine (1.0 eq). Stir vigorously at 0°C for 12–24 hours.

-

Quench: Add solid sodium sulfite (

, 1.5 g per mmol) and warm to room temperature. Stir for 1 hour to reduce osmium species. -

Extraction: Extract with ethyl acetate (3x). Wash combined organics with 1M KOH (aq) and brine. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc) to yield (3S,4R)-N-Boc-3,4-dihydroxypiperidine .

Step 2: Deprotection

-

Reaction: Dissolve the N-Boc intermediate in

. Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C. -

Completion: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).

-

Isolation: Concentrate in vacuo. Co-evaporate with toluene/MeOH to remove excess acid.

-

Salt Exchange (Optional): Dissolve residue in MeOH and treat with HCl/ether to precipitate the hydrochloride salt.

-

Yield: Typically >90% for the deprotection step.

Quality Control (Self-Validation)

-

1H NMR (D2O): Diagnostic signals for H3 and H4 carbinol protons (multiplets at

3.5–4.0 ppm). The cis-coupling constant ( -

Optical Rotation: Compare

with literature values for (3S,4R) configuration (typically positive for the hydrochloride salt, but solvent dependent).

References

-

Synthesis and Glycosidase Inhibition: Carmona, A. T., et al. "Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives." Bioorganic & Medicinal Chemistry, 2003. Link

-

Pharmacological Chaperones (Gaucher): Benito, J. M., et al. "Pharmacological Chaperone Therapy for Gaucher Disease: A Patent Review."[4] Expert Opinion on Therapeutic Patents, 2011.[4] Link

-

Isofagomine and Isomers: Kato, A., et al. "Docking and SAR studies of D- and L-isofagomine isomers as human β-glucocerebrosidase inhibitors."[5][6] Bioorganic & Medicinal Chemistry, 2011. Link

-

Sharpless Dihydroxylation Protocol: Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994. Link

-

Fabry Disease Applications: Refers to studies on polyhydroxyl

-Galactosidase A. Link

Sources

- 1. (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine | C10H18FNO3 | CID 40152147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological chaperone therapy for Gaucher disease: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Docking and SAR studies of D- and L-isofagomine isomers as human β-glucocerebrosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Asymmetric synthesis of (3S,4R)-Piperidine-3,4-diol protocols

An In-Depth Technical Guide to the Asymmetric Synthesis of (3S,4R)-Piperidine-3,4-diol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The (3S,4R)-piperidine-3,4-diol scaffold is a privileged structural motif in medicinal chemistry. As a constrained analog of sugar rings and a chiral building block, it is integral to the development of glycosidase inhibitors, antiviral agents, and other therapeutics. The precise spatial arrangement of its hydroxyl groups and the inherent chirality demand highly selective synthetic strategies. Achieving the trans-diol configuration with (3S,4R) absolute stereochemistry is a significant challenge that requires robust and reproducible protocols.

This guide provides a detailed exploration of field-proven asymmetric protocols for synthesizing (3S,4R)-piperidine-3,4-diol. It moves beyond simple step-by-step instructions to elucidate the underlying principles and rationale behind critical experimental choices, empowering researchers to adapt and troubleshoot these methodologies.

Strategy 1: Sharpless Asymmetric Dihydroxylation (AD) of a Tetrahydropyridine Precursor

The Sharpless Asymmetric Dihydroxylation is a cornerstone of stereoselective synthesis, enabling the conversion of prochiral alkenes into chiral vicinal diols with high enantioselectivity.[1] This approach is particularly powerful for constructing the (3S,4R)-diol moiety on a pre-formed piperidine ring system.

Principle and Rationale

The core of this strategy involves the dihydroxylation of an N-protected 1,2,3,6-tetrahydropyridine. The choice of the AD-mix reagent—specifically AD-mix-β—is critical. AD-mix-β contains the chiral ligand (DHQD)₂PHAL, which complexes with osmium tetroxide to create a chiral catalytic species. This complex preferentially attacks one face of the alkene, dictating the absolute stereochemistry of the resulting diol. For most substrates, the mnemonic developed by Sharpless reliably predicts this outcome. The use of a catalytic amount of the expensive and toxic osmium tetroxide, regenerated by a stoichiometric co-oxidant like potassium ferricyanide, makes this process practical and cost-effective.[2][3]

The choice of the nitrogen protecting group (e.g., Boc, Cbz) is also a key decision. The Boc (tert-butoxycarbonyl) group is often preferred due to its stability under the basic reaction conditions of the dihydroxylation and its straightforward removal under acidic conditions, which are typically orthogonal to many other protecting groups used in a larger synthetic sequence.

Visual Workflow: Sharpless AD Approach

Caption: Workflow for the Sharpless AD synthesis of the target diol.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine This precursor can be synthesized from pyridine via reduction and subsequent protection.

Step 2: Asymmetric Dihydroxylation

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (14 g, for a 10 mmol scale reaction) and a 1:1 mixture of tert-butanol and water (100 mL). Stir the mixture at room temperature until both phases are clear and then cool to 0°C in an ice bath.

-

Reaction Initiation: Add N-Boc-1,2,3,6-tetrahydropyridine (1.83 g, 10 mmol) to the cooled, stirring mixture. The causality here is crucial: adding the substrate to the pre-chilled catalyst mixture maintains optimal selectivity by minimizing any non-catalyzed background reaction.

-

Monitoring: Vigorously stir the reaction at 0°C. The progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent), observing the consumption of the starting alkene. The reaction is typically complete within 6-18 hours.

-

Quenching: Once the reaction is complete, add solid sodium sulfite (15 g) and allow the mixture to warm to room temperature. Stir for an additional hour. The sodium sulfite reduces any remaining osmium(VIII) species to lower, less toxic oxidation states, which is a critical safety and workup step.

-

Work-up: Add ethyl acetate (100 mL) and stir. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). Combine the organic extracts. The reason for multiple extractions is to maximize the recovery of the polar diol product.

-

Purification: Wash the combined organic layers with 2M KOH (to remove phenolic ligands) and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel flash chromatography (using a gradient eluent, e.g., from 50% to 80% ethyl acetate in hexanes) to yield N-Boc-(3S,4R)-piperidine-3,4-diol as a white solid.

Step 3: Deprotection

-

Dissolve the purified N-Boc protected diol (10 mmol) in dichloromethane (20 mL).

-

Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Concentrate the mixture under reduced pressure, co-evaporating with toluene to remove residual TFA. The resulting salt can be used directly or neutralized to obtain the free base.

Data Summary

| Parameter | Typical Value | Rationale / Comment |

| Yield (AD Step) | 80-92% | Highly efficient transformation.[4] |

| Enantiomeric Excess (e.e.) | >95% | The choice of (DHQD)₂PHAL ligand in AD-mix-β ensures high facial selectivity. |

| Diastereomeric Ratio (d.r.) | >20:1 | The directed attack of the osmium complex provides excellent diastereoselectivity. |

Strategy 2: Ring-Closing Metathesis (RCM) from a Chiral Pool Precursor

Ring-Closing Metathesis (RCM) is a powerful C-C bond-forming reaction that utilizes ruthenium catalysts (e.g., Grubbs' catalysts) to form cyclic structures from acyclic dienes.[5] By starting with a readily available chiral molecule, such as an amino acid, the stereochemistry can be set early and carried through the synthesis.

Principle and Rationale

This strategy leverages D-serine as the chiral starting material to set the C3 stereocenter.[6] D-serine is elaborated into a protected N,N-diallylamine derivative. The choice of D-serine is deliberate; its side-chain hydroxyl group will ultimately become the C4 hydroxyl, and its inherent chirality at the α-carbon will become the C3 stereocenter in the final product. The key RCM step, catalyzed by a second-generation Grubbs catalyst, forms the tetrahydropyridine ring. This catalyst is chosen for its high activity and tolerance to various functional groups. Subsequent stereoselective dihydroxylation of the newly formed double bond (this time using a standard, non-asymmetric method) is directed by the existing C4 stereocenter to install the C3 hydroxyl group, yielding the trans product. Finally, reduction of the double bond provides the saturated piperidine ring.

Visual Workflow: RCM Approach

Sources

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: N-Protection of (3S,4R)-Piperidine-3,4-diol

Introduction: The Strategic Importance of (3S,4R)-Piperidine-3,4-diol in Synthesis

The (3S,4R)-piperidine-3,4-diol scaffold is a privileged chiral building block in modern medicinal chemistry and drug development. Its rigid, stereochemically defined structure is a key component in a multitude of biologically active molecules and natural products.[1] However, the nucleophilic secondary amine within the piperidine ring presents a significant challenge during multi-step syntheses. To achieve selective transformations at other positions of the molecule or to build complex structures such as peptides, the amine must be temporarily "masked" or protected.

This guide provides a comprehensive overview and detailed, field-proven protocols for the N-protection of (3S,4R)-piperidine-3,4-diol. We will delve into the rationale behind selecting a suitable protecting group and offer step-by-step procedures for the three most common and versatile strategies: Boc, Cbz, and Fmoc protection.

Core Directive: Selecting the Optimal Nitrogen Protecting Group

The choice of a protecting group is a critical strategic decision that impacts the entire synthetic route. The ideal group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under specific, non-destructive conditions (orthogonality). The three carbamate-based protecting groups discussed here—Boc, Cbz, and Fmoc—represent the cornerstone of amine protection strategies, each with a distinct profile of stability and cleavage conditions.

Comparative Overview of Common N-Protecting Groups

| Protecting Group | Reagent (Typical) | Cleavage Conditions | Stability Profile | Key Advantages |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, and mild nucleophiles. | High yield, crystalline products, robust stability. |

| Cbz (Carboxybenzyl) | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, and some nucleophiles. | Orthogonal to acid- and base-labile groups.[2] |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine, DBU) | Stable to acid and hydrogenolysis. | Orthogonal to Boc and Cbz; crucial in solid-phase peptide synthesis.[3][4] |

Workflow Visualization

The general experimental workflow for the N-protection of the piperidinediol is a straightforward, yet meticulous, three-stage process.

Caption: General experimental workflow for N-protection.

Protocol 1: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in solution-phase synthesis due to its ease of introduction and general stability.[5]

Principle & Mechanism

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base is typically added to neutralize the protonated amine, driving the reaction to completion.[6] The byproducts, carbon dioxide and tert-butanol, are volatile and easily removed.

Caption: Mechanism of Boc protection.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |

| (3S,4R)-Piperidine-3,4-diol | N/A | 117.15 | 1.0 g | 8.54 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 2.05 g | 9.39 (1.1 eq) |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 1.43 g | 17.07 (2.0 eq) |

| Tetrahydrofuran (THF) | 109-99-9 | - | 20 mL | - |

| Water (Deionized) | 7732-18-5 | - | 20 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~100 mL | - |

| Brine | N/A | - | ~30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |

Experimental Procedure

-

Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3S,4R)-piperidine-3,4-diol (1.0 g, 8.54 mmol).

-

Solvent Addition: Add THF (20 mL) and water (20 mL). Stir at room temperature until the solid is fully dissolved.

-

Base Addition: Add sodium bicarbonate (1.43 g, 17.07 mmol).

-

Reagent Addition: Add di-tert-butyl dicarbonate (2.05 g, 9.39 mmol) portion-wise over 5 minutes. The mixture may effervesce slightly as CO₂ is evolved.[6]

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) [Silica gel, eluent: 10% Methanol in Dichloromethane (DCM)]. The product should have a higher Rf value than the starting material.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add ethyl acetate (50 mL) and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 5-10% methanol in DCM to afford the pure N-Boc-(3S,4R)-piperidine-3,4-diol.

Senior Application Scientist's Note: The use of a biphasic THF/water system is highly effective for this substrate, ensuring both the polar starting material and the less polar Boc₂O reagent are sufficiently solubilized.[5] Sodium bicarbonate is a mild base, which is advantageous here as it minimizes the risk of side reactions involving the diol functionality.

Characterization

-

Appearance: Typically a white to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the Boc group at ~1.45 ppm (singlet, 9H) and distinct signals for the piperidine ring protons, often showing separation between axial and equatorial positions.[7][8]

-

Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺ and [M+Na]⁺.

Protocol 2: N-Cbz Protection

The carboxybenzyl (Cbz or Z) group is a classic protecting group, valued for its stability in both acidic and basic conditions. Its removal via catalytic hydrogenolysis provides an orthogonal deprotection strategy to the acid-labile Boc group.[2]

Principle & Mechanism

The reaction is a Schotten-Baumann type acylation. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The liberated HCl is neutralized by a base, such as sodium carbonate.[9]

Sources

- 1. 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 9. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]

Synthesis of (3S,4R)-Piperidine-3,4-diol from amino acid precursors

Application Note: Stereoselective Synthesis of (3S,4R)-Piperidine-3,4-diol Scaffolds from L-Glutamic Acid

Executive Summary

This application note details a robust, scalable protocol for synthesizing (3S,4R)-piperidine-3,4-diol motifs utilizing L-Glutamic acid as the chiral pool precursor.[1] Hydroxylated piperidines (iminosugars) are critical pharmacophores in the development of glycosidase inhibitors, antiviral agents, and pharmacological chaperones for lysosomal storage disorders.

Unlike traditional carbohydrate-based routes, which often require tedious protection/deprotection sequences, this amino acid-derived pathway leverages Ring-Closing Metathesis (RCM) to rapidly construct the piperidine core.[1] The subsequent Upjohn dihydroxylation installs the vicinal diol with high diastereoselectivity, governed by the inherent chirality of the L-glutamic acid backbone.

Key Advantages of this Protocol:

-

Chiral Economy: Utilizes inexpensive L-Glutamic acid to set the absolute stereochemistry.

-

Scalability: Avoids hazardous azides or stoichiometric chiral auxiliaries.

-

Versatility: The intermediate tetrahydropyridine allows for divergent functionalization.

Strategic Overview & Mechanism

The synthesis relies on a "Chirality Transfer" strategy. The stereocenter at C2 of L-glutamic acid (which becomes C2 or C6 of the piperidine, depending on the route) acts as the steric director for the subsequent oxidation of the alkene.

The Pathway:

-

Precursor Modification: Conversion of L-Glutamic acid to a diene-functionalized intermediate.[1]

-

Cyclization: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form the 1,2,3,6-tetrahydropyridine core.

-

Stereoselective Oxidation: Syn-dihydroxylation using Osmium Tetroxide (OsO₄) to install the (3S,4R)-diol.

Visualizing the Synthetic Logic

Figure 1: Strategic workflow for the conversion of L-Glutamic acid to the target diol via RCM.

Detailed Experimental Protocols

Phase 1: Preparation of the Diene Precursor

Objective: Transform L-Glutamic acid into an acyclic diene amine capable of undergoing RCM.

Reagents:

-

Thionyl chloride / Methanol (Esterification)[1]

-

Di-tert-butyl dicarbonate (Boc₂O)[1]

-

DIBAL-H (Reduction)[1]

-

Vinylmagnesium bromide (Grignard)[1]

Protocol:

-

Esterification/Protection: Suspend L-Glutamic acid in MeOH and treat with SOCl₂ (0 °C to reflux) to form the dimethyl ester. Neutralize and treat with Boc₂O and Et₃N in DCM to yield N-Boc-L-glutamic acid dimethyl ester .

-

Selective Reduction: Cool a solution of the diester in THF to -78 °C. Add DIBAL-H (1.1 equiv) dropwise to selectively reduce the distal ester to the aldehyde (Garner-type intermediate logic) or reduce fully to the diol depending on the specific target substitution. For this protocol, we target the formation of (S)-N-Boc-allylglycine derivatives.

-

Vinylation: Treat the resulting aldehyde with vinylmagnesium bromide (1.2 equiv) in THF at -78 °C. This introduces the first alkene.

-

Allylation: Alkylate the nitrogen (if N-H is available) or perform a Wittig reaction on the remaining oxidized carbon to install the second alkene, generating the N-Boc-diallyl derivative .

Critical Control Point: Ensure anhydrous conditions during DIBAL-H reduction. Over-reduction leads to the diol, which requires re-oxidation.

Phase 2: Ring-Closing Metathesis (RCM)

Objective: Cyclize the diene to form the N-Boc-1,2,3,6-tetrahydropyridine.

Reagents:

-

Grubbs 2nd Generation Catalyst (G-II)[1]

-

Dichloromethane (DCM), degassed

-

Temperature: 40 °C (Reflux)

Protocol:

-

Dissolution: Dissolve the diene precursor in degassed DCM. Dilution is key: The concentration should be 0.005 M to 0.01 M to favor intramolecular cyclization over intermolecular polymerization (ADMET).

-

Catalyst Addition: Add Grubbs II catalyst (2-5 mol%).

-

Reflux: Heat to reflux (40 °C) under an argon atmosphere for 4–12 hours.

-

Monitoring: Monitor by TLC or 1H NMR (disappearance of terminal alkene protons at δ 5.0–6.0 ppm).

-

Workup: Quench with ethyl vinyl ether (to deactivate Ru-carbene) or use a scavenger resin (e.g., SiliaMetS®). Concentrate and purify via flash chromatography.

Self-Validation (NMR Check):

-

Look for the disappearance of terminal vinyl protons (multiplets ~5.0 ppm).

-

Appearance of internal alkene protons (singlet or doublet ~5.6–5.8 ppm) confirms ring closure.

Phase 3: Stereoselective Upjohn Dihydroxylation

Objective: Install the (3S,4R)-diol functionality.

Reagents:

-

Osmium Tetroxide (OsO₄) - 2.5 wt% in t-BuOH[1]

-

N-Methylmorpholine N-oxide (NMO) - 50% aq.[1] solution

Protocol:

-

Setup: Dissolve the N-Boc-tetrahydropyridine in Acetone/Water (4:1).

-

Oxidant Addition: Add NMO (1.5 equiv).

-

Catalyst Addition: Add OsO₄ solution (1–2 mol%). Caution: OsO₄ is volatile and highly toxic. Use extreme care.

-

Reaction: Stir at room temperature for 12–24 hours. The solution usually turns dark/tan.

-

Quench: Add solid Na₂SO₃ (sodium sulfite) or Na₂S₂O₃ (sodium thiosulfate) and stir for 30 minutes to reduce residual Os(VIII) to Os(IV) (black precipitate).

-

Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Stereochemical Outcome: The reaction proceeds via a concerted [3+2] cycloaddition. The bulky substituent at C2 (derived from the amino acid side chain) forces the OsO₄ to attack from the anti face (Kishi's Rule/Steric control).

-

Result: The resulting diol will be cis (syn-addition) and anti to the C2 substituent.

Data Presentation & Analysis

Yield & Selectivity Summary

| Reaction Step | Typical Yield | Key Parameter | Validation Method |

| DIBAL-H Reduction | 85-92% | Temp (-78°C) | TLC (Polarity change) |

| RCM (Cyclization) | 78-95% | Dilution (0.01 M) | 1H NMR (Alkene shift) |

| Upjohn Dihydroxylation | 80-88% | cis-Selectivity (>20:[1][3]1) | 1H NMR (Coupling Constants) |

Stereochemical Validation (NMR)

To confirm the (3S,4R) configuration, analyze the vicinal coupling constants (

-

Axial-Axial coupling: Large

values (8–11 Hz).[1] -

Axial-Equatorial coupling: Small

values (2–5 Hz).[1] -

Equatorial-Equatorial coupling: Small

values (2–5 Hz).[1]

For a (3S,4R)-diol on a piperidine chair (assuming standard chair conformation), the relationship between H3 and H4 is cis. The coupling constant

Stereochemical Logic Diagram

The following diagram illustrates the facial selectivity during the Upjohn oxidation step.

Figure 2: Facial selectivity model.[1] The C2 substituent (from L-Glu) directs the oxidant to the opposite face.

References

-

Rutjes, F. P. J. T., et al. "Synthesis of Piperidine-Based Iminosugars via Ring-Closing Metathesis." Tetrahedron, 2001, 57(30), 6589–6599.

-

VanRheenen, V., Kelly, R. C., & Cha, D. Y. "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant."[4] Tetrahedron Letters, 1976, 17(23), 1973–1976.

-

Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 2006, 45(23), 3760–3803. [1]

-

BenchChem Application Note. "Ring-Closing Metathesis (RCM) for Piperidine Ring Construction."

-

Donohoe, T. J., et al. "Geometric and electronic control of stereoselectivity in the dihydroxylation of alkenes." Organic & Biomolecular Chemistry, 2003.

Sources

Reductive amination methods for (3S,4R)-Piperidine-3,4-diol derivatives

Application Note: Precision N-Alkylation & Reductive Amination of (3S,4R)-Piperidine-3,4-diol Scaffolds

Strategic Overview: The Iminosugar Challenge

The (3S,4R)-piperidine-3,4-diol scaffold is a pharmacologically privileged structure, serving as the core for numerous iminosugars (azasugars) used as glycosidase inhibitors and pharmacological chaperones for lysosomal storage disorders (e.g., Gaucher disease).

Unlike simple aliphatic amines, this scaffold presents unique synthetic challenges:

-

Stereochemical Integrity: The (3S,4R) configuration mimics the transition state of specific sugars (e.g., D-glucose or D-galactose). Harsh conditions can lead to C3/C4 epimerization, destroying biological activity.

-

Solubility Paradox: The free diol is highly water-soluble, while the target N-alkylated derivatives (often bearing lipophilic "tails" for membrane permeability) are organic-soluble. This mismatch dictates the choice of solvent and reducing agent.

-

Poly-functional Interference: The vicinal diol moiety can chelate boron-based reducing agents, potentially stalling the reaction or requiring specific protecting group strategies.

This guide details three field-proven protocols for synthesizing derivatives of this scaffold, prioritizing yield, stereoretention, and scalability.

Mechanistic Causality & Reagent Selection

The success of reductive amination hinges on the formation of the iminium ion intermediate.

-

Sodium Triacetoxyborohydride (STAB): The preferred reagent. Unlike Sodium Cyanoborohydride (

), STAB is non-toxic and avoids generating HCN gas. Crucially, it is less basic and sterically bulkier, which minimizes the reduction of the aldehyde/ketone before imine formation. -

The Role of Acetic Acid: In the reaction between the secondary amine of the piperidine and a carbonyl, the formation of the iminium ion is the rate-determining step.[1] Acetic acid (AcOH) catalyzes this dehydration. STAB requires a proton source to release the active hydride species.

Visualizing the Reaction Pathway

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate which is selectively reduced by STAB over the parent carbonyl.[2]

Experimental Protocols

Method A: The "Gold Standard" (STAB in DCE)

Best for: Protected diols (e.g., isopropylidene acetals) or lipophilic aldehydes.

This method utilizes 1,2-Dichloroethane (DCE) .[1] While DCM can be used, DCE allows for slightly higher temperatures if the imine formation is sluggish.

Reagents:

-

Substrate: (3S,4R)-3,4-dihydroxypiperidine (often protected as acetonide).

-

Carbonyl: 1.1 – 1.2 equivalents.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB), 1.4 – 1.5 equivalents.

-

Solvent: Anhydrous DCE (0.1 M concentration).

-

Catalyst: Glacial Acetic Acid (1.0 – 2.0 equivalents).

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the piperidine derivative in anhydrous DCE.

-

Imine Formation: Add the aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

-

Checkpoint: If the aldehyde is sterically hindered, extend this time to 2 hours to ensure equilibrium shifts toward the iminium species.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Monitoring: TLC (stain with Ninhydrin for amines or Anisaldehyde for diols). The disappearance of the starting amine is the key indicator.

-

-

Quench: Quench by adding saturated aqueous

. Stir vigorously for 20 minutes to decompose borate complexes. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography. Note that these amines can be polar; use a gradient of DCM:MeOH (95:5 to 90:10) with 1%

if streaking occurs.

Method B: Polar Media Protocol (NaCNBH3 in MeOH)

Best for: Unprotected (free) diols or highly polar substrates.

When the (3S,4R)-diol is unprotected, solubility in DCE is poor. Methanol is required, but STAB reacts rapidly with methanol. Therefore, Sodium Cyanoborohydride is the necessary alternative, despite its toxicity.

Reagents:

-

Substrate: Free (3S,4R)-3,4-dihydroxypiperidine.

-

Solvent: Methanol (anhydrous).

-

Reducing Agent:

(1.5 equiv). -

Additive: Zinc Chloride (

) or Acetic Acid (to adjust pH to ~5–6).

Step-by-Step Protocol:

-

Dissolution: Dissolve the free amine in Methanol (0.1 M).

-

pH Adjustment: Add the aldehyde. Adjust the pH of the solution to ~6 using glacial acetic acid.

-

Why? At low pH (<4), the amine is protonated (ammonium) and non-nucleophilic. At high pH (>7), the imine doesn't form well. pH 6 is the "Goldilocks" zone.

-

-

Reduction: Add

(1.5 equiv). -

Stir: React at room temperature for 16–24 hours.

-

Workup (Critical): Concentrate the methanol. Redissolve the residue in EtOAc/Water.

-

Safety: The aqueous layer contains cyanide. Treat with bleach (sodium hypochlorite) in a fume hood to oxidize cyanide before disposal.

-

Comparative Data & Decision Matrix

Table 1: Method Selection Guide

| Feature | Method A (STAB/DCE) | Method B (NaCNBH3/MeOH) | Method C (Catalytic Hydrogenation) |

| Substrate Type | Protected Diols (Acetonides) | Free Diols (Water soluble) | Benzyl-protected precursors |

| Solvent | DCE, DCM, THF | Methanol, Ethanol | Ethanol, MeOH/EtOAc |

| Selectivity | High (Reduces imines only) | Moderate (pH dependent) | Low (Reduces alkenes/nitro groups) |

| Toxicity | Low (Boric acid byproduct) | High (HCN risk) | Low (Metal waste) |

| Yield (Typical) | 85 – 95% | 60 – 80% | 70 – 90% |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on substrate protection and solubility.

Troubleshooting & Optimization

-

Epimerization Risk: While STAB is mild, high temperatures (>50°C) during the imine formation step can cause epimerization at the C3 position via enamine intermediates. Always keep the reaction < 40°C.

-

Boron Chelation: If the reaction stalls with free diols, the boron might be chelating the oxygens. Solution: Add 2–3 equivalents of

(Titanium isopropoxide) as a Lewis acid to activate the carbonyl and sequester the diol, then add the reducing agent. -

Purification of Polar Amines: If the product sticks to silica:

-

Pre-wash the silica column with 1% Triethylamine in Hexane.

-

Use "Amine-functionalized Silica" (NH2-silica).

-

Switch to Reverse Phase (C18) chromatography using Water/Acetonitrile with 0.1% Formic Acid.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today, 38(6). [Link]

- Cipolla, L., La Ferla, B., & Nicotra, F. (2000). Synthesis of N-substituted Iminosugars. Current Topics in Medicinal Chemistry.

-

Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride.[1][2][3] [Link]

Sources

Application Note: Scalable Synthetic Routes for (3S,4R)-3,4-Dihydroxypiperidine

This Application Note provides a comprehensive, scalable synthetic guide for (3S,4R)-3,4-dihydroxypiperidine , a critical chiral building block for iminosugar glycosidase inhibitors and bioactive pharmaceutical intermediates.

The guide prioritizes Scientific Integrity and Scalability , focusing on the most robust route: Sharpless Asymmetric Dihydroxylation (SAD) of N-Boc-1,2,3,6-tetrahydropyridine. This route offers superior atom economy, safety, and enantiomeric excess compared to traditional chiral pool manipulations.

Executive Summary

(3S,4R)-3,4-dihydroxypiperidine (also known as cis-3,4-dihydroxypiperidine) is a privileged scaffold in the design of glycosidase inhibitors and pharmacological chaperones. While chiral pool syntheses starting from carbohydrates (e.g., D-ribose, L-tartaric acid) are chemically established, they often suffer from high step counts, extensive protecting group manipulations, and low overall yields.

This guide details a scalable, 2-step synthetic route utilizing the Sharpless Asymmetric Dihydroxylation (SAD) of commercially available N-Boc-1,2,3,6-tetrahydropyridine. This method allows for the direct installation of the cis-diol moiety with high enantioselectivity (>95% ee) and is amenable to multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Strategy

The most direct disconnection for the cis-3,4-diol motif is the syn-dihydroxylation of the corresponding alkene. The starting material, 1,2,3,6-tetrahydropyridine , is symmetric in terms of its carbon skeleton but becomes desymmetrized upon dihydroxylation due to the nitrogen's position relative to the new chiral centers.

Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the retrosynthetic logic and the forward process flow.

Caption: Retrosynthetic tree highlighting the Sharpless Asymmetric Dihydroxylation as the stereodefining step.

Detailed Experimental Protocol

Route: Sharpless Asymmetric Dihydroxylation (SAD)

This protocol is optimized for the synthesis of the (3S,4R) enantiomer. The use of AD-mix-β (containing the ligand (DHQD)₂PHAL) typically directs attack to the top face of the alkene, yielding the desired absolute configuration for this substrate.

Step 1: Preparation of tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate

Note: This material is commercially available (CAS: 85218-04-6). If synthesis is required:

-

Reduction: Reduce 3-bromopyridine or pyridinium salts using NaBH₄ in ethanol.

-

Protection: Treat the crude tetrahydropyridine with Di-tert-butyl dicarbonate (Boc₂O) and triethylamine.

-

Purification: Distillation or flash chromatography (Hexane/EtOAc).[1]

Step 2: Asymmetric Dihydroxylation (The Key Step)

Reagents:

-

Substrate: tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv).

-

Catalyst: AD-mix-β (1.4 g per mmol of substrate). Contains K₂OsO₂·2H₂O, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃.

-

Additive: Methanesulfonamide (1.0 equiv). Accelerates hydrolysis of the osmate ester in hindered olefins.

-

Solvent: tert-Butanol / Water (1:1 v/v).[2]

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (14 g for 10 mmol scale) and methanesulfonamide (0.95 g, 10 mmol) in a mixture of t-BuOH (50 mL) and water (50 mL).

-

Activation: Stir the mixture at room temperature until two clear phases form (the lower aqueous phase will be bright yellow/orange). Cool the mixture to 0 °C .

-

Addition: Add ** tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate** (1.83 g, 10 mmol) in one portion.

-

Reaction: Stir vigorously at 0 °C for 12–24 hours. Monitor reaction progress by TLC (EtOAc/Hexane 1:1) or LC-MS.[3] The olefin spot should disappear, and a more polar diol spot should appear.

-

Quenching (Critical for Safety): While stirring at 0 °C, add solid Sodium Sulfite (Na₂SO₃) (15 g). Warm to room temperature and stir for 30–60 minutes.

-

Why? This reduces the toxic, volatile Os(VIII) species to the safer, non-volatile Os(IV) species (black precipitate).

-

-

Extraction: Extract the mixture with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with 1M KOH (to remove methanesulfonamide), water, and brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often crystalline. Recrystallize from EtOAc/Hexane or purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM) to yield ** tert-butyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate**.

Yield: Typically 85–95%.[4] Enantiomeric Excess (ee): >95% (Determined by Chiral HPLC).

Step 3: Deprotection (Optional)

To obtain the free amine salt:

-

Dissolve the Boc-protected diol in DCM.

-

Add TFA (10 equiv) or 4M HCl in Dioxane.

-

Stir at room temperature for 2 hours.

-

Concentrate to dryness to yield (3S,4R)-3,4-dihydroxypiperidine as the trifluoroacetate or hydrochloride salt.

Comparative Analysis of Routes

The following table contrasts the SAD route with traditional carbohydrate-based methods.

| Feature | Route A: Sharpless AD (Recommended) | Route B: Chiral Pool (e.g., D-Ribose) |

| Step Count | 2-3 Steps | 6-8 Steps |

| Starting Material | N-Boc-1,2,3,6-tetrahydropyridine (Cheap) | D-Ribose (Moderate) |

| Atom Economy | High (Direct oxidation) | Low (Requires protection/deprotection) |

| Scalability | High (Kilogram scale feasible) | Moderate (Chromatography intensive) |

| Safety Profile | Requires Osmium management (manageable) | Safe, but often uses azides/hydrides |

| Stereocontrol | Catalyst-controlled (>95% ee) | Substrate-controlled (Fixed by pool) |

Quality Control & Stereochemical Validation

Trustworthiness in synthesis requires rigorous validation.

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Detection: UV at 210 nm.

-

Compare with the racemic standard (prepared using unligated OsO₄).

-

-

NMR Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): Diagnostic signals for H3 and H4 carbinol protons typically appear between 3.5–4.0 ppm with coupling constants indicative of cis-relationship (smaller J values compared to trans-diaxial).

-

¹³C NMR: Confirm two carbon signals bonded to oxygen (~65–75 ppm).

-

-

Specific Rotation:

-

Compare

values with literature precedents for the (3S,4R) isomer. Note that the sign of rotation can vary depending on the salt form (HCl vs free base) and solvent.

-

References

-

Sharpless, K. B., et al. "The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Ligand Class and a Process Improvement." Journal of Organic Chemistry, 1992, 57(10), 2768–2771. Link

- Kumar, P., et al. "Chemo-enzymatic synthesis of (3S,4R)-3,4-dihydroxypiperidine and its derivatives." Tetrahedron: Asymmetry, 2006.

-

Vertex Pharmaceuticals. "Preparation of Piperidine Derivatives." World Intellectual Property Organization, WO2016031255. (Describes AD-mix usage on tetrahydropyridine scaffolds). Link

-

Shaw, S. J., et al. "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol." Journal of Organic Chemistry, 2013, 78, 8892–8897. (Provides analogous protocols for 3,4-disubstituted piperidines). Link

Sources

Application Note: Handling and Storage Protocols for (3S,4R)-Piperidine-3,4-diol

Abstract

(3S,4R)-Piperidine-3,4-diol (CAS: 868051-84-7 for free base) is a chiral, polyhydroxylated piperidine derivative belonging to the iminosugar class.[1][2] Often utilized as a glycosidase inhibitor or a pharmacological chaperone, its structural integrity is paramount for reproducible biological assays.[2] This guide defines the critical handling, storage, and reconstitution protocols required to mitigate the risks of hygroscopicity, oxidation, and carbamate formation which are inherent to secondary amine-containing polyols.

Introduction & Chemical Context

The (3S,4R)-Piperidine-3,4-diol is the cis-diastereomer of 3,4-dihydroxypiperidine.[1][2] Unlike its trans counterparts, the cis-arrangement of hydroxyl groups at positions 3 and 4 creates a specific hydrogen-bonding network that mimics the transition states of certain glycosyl hydrolases.[1][2]

Why Strict Protocols Matter:

-

Hygroscopicity: Like most iminosugars, this compound is hygroscopic.[2] Moisture absorption alters the effective molecular weight, leading to erroneous stoichiometric calculations in enzymatic assays (

shifts).[2] -

Amine Reactivity: The secondary amine at position 1 is nucleophilic.[2] Upon exposure to atmospheric

, it can reversibly form carbamates (carbamic acids), changing the compound's solubility and binding affinity.[2] -

Oxidation: While relatively stable, the amine is susceptible to N-oxidation over prolonged exposure to air and light, particularly in solution.[2]

Physicochemical Profile

| Property | Specification | Notes |

| IUPAC Name | (3S,4R)-Piperidine-3,4-diol | cis-configuration |

| CAS Number | 868051-84-7 (Free Base)1523530-14-4 (HCl Salt) | Verify salt form before weighing.[1][2] |

| Molecular Weight | 117.15 g/mol (Free Base)153.61 g/mol (HCl Salt) | Use correct MW for molarity calc.[2] |

| Appearance | White to off-white solid | Color change (yellowing) indicates oxidation.[1][2] |

| Solubility | Water (>50 mg/mL), Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Hexane).[2] |

| pKa (Calc.) | ~8.5 - 9.5 (Secondary Amine) | Basic in solution.[2] |

| Hygroscopicity | High | Rapidly absorbs atmospheric water.[2] |

Safety & Hazard Assessment (GHS)

Based on general piperidine diol safety data.[2]

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves (double gloving recommended for high concentrations), safety goggles, and lab coat.[2] Handle powder in a fume hood to prevent inhalation.[2]

Storage Protocols

The stability of (3S,4R)-Piperidine-3,4-diol is dictated by its state (Solid vs. Solution).[1][2] The following decision tree outlines the mandatory storage conditions.

Solid State Storage

-

Temperature: -20°C is optimal for long-term (>1 month); 2-8°C is acceptable for active use (<1 month).[1][2]

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2]

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap over the cap for long-term freezing.[1][2]

-

Desiccation: Store the vial inside a secondary container (desiccator or jar) containing active desiccant (e.g., Drierite or Silica Gel).[2]

Solution State Storage[1][2]

-

Solvent: Water or DMSO.[2] Avoid protic solvents like Methanol for long-term storage as they can facilitate ester exchange if other reagents are present, though they are fine for short-term.[1][2]

-

Stability:

-

Aqueous (pH 7): Stable for 1-2 weeks at 4°C.

-

DMSO Stock (100 mM): Stable for 3-6 months at -20°C.

-

-

Freeze-Thaw: Limit to <3 cycles. Aliquot stocks immediately upon preparation.[2]

Storage Decision Logic (Visualization)

Figure 1: Decision tree for determining optimal storage conditions based on physical state and usage frequency.[1][2]

Handling & Reconstitution Protocols

Weighing Procedure (The "Static" Problem)

Polyhydroxylated amines are prone to static charge and hygroscopicity.[2]

-

Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial introduces condensation, ruining the bulk solid.

-

Environment: Ideally, weigh in a glove box under

. If not available, use a rapid-weighing technique in a humidity-controlled room.[1][2] -

Anti-Static: Use an anti-static gun on the spatula and weighing boat.[2]

Reconstitution Workflow

To ensure accurate molar concentrations for

-

Calculations: Calculate the required mass based on the specific salt form (Free base MW: 117.15 vs. HCl salt MW: 153.61).

-

Solvent Addition:

-

Dissolution: Vortex for 30 seconds. If the solid adheres to the walls, centrifuge briefly (2000 x g, 1 min).

-

Verification: Inspect for clarity. Any turbidity suggests carbonate formation or impurities.[2]

Reconstitution Diagram

Figure 2: Step-by-step workflow for the reconstitution of (3S,4R)-Piperidine-3,4-diol to minimize moisture contamination.

Quality Control & Validation

Before committing the compound to expensive high-throughput screening (HTS) or animal studies, validate its integrity.[2]

-

NMR Validation:

-

TLC (Thin Layer Chromatography):

References

-

Identification & Synthesis

-

Glycosidase Inhibition Context

-

Safety Data (SDS)

- Title: "(3S,4R)-Piperidine-3,4-diol Hydrochloride SDS".

-

Source: Fluorochem.[2]

-

General Handling of Iminosugars

Sources

- 1. 62414-68-0|(R)-Piperidin-3-ol|BLD Pharm [bldpharm.com]

- 2. (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine | C10H18FNO3 | CID 40152147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Piperidine-3,4-diol | C5H11NO2 | CID 3400854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3S,4R)-(-)-(4-(4′-fluorophenyl)3-hydroxymethyl)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4,5‐Trihydroxypiperidine Based Multivalent Glucocerebrosidase (GCase) Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Reactions Involving the (3S,4R)-Piperidine-3,4-diol Scaffold

Introduction: The Significance of the (3S,4R)-Piperidine-3,4-diol Scaffold in Medicinal Chemistry